Cas no 2648939-44-8 (1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane)

1,4-ビス(メトキシメチル)-2-アザビシクロ[2.1.1]ヘキサンは、ユニークな二環式アミン構造を有する有機化合物です。メトキシメチル基が導入された特異な分子設計により、高い溶解性と反応性を併せ持ちます。この化合物は、医薬品中間体や機能性材料の合成において、立体選択的反応の制御や分子骨格の構築に有用です。特に、複雑な環状アミン構造を必要とする精密合成において、その剛直な骨格構造が分子設計の自由度を向上させます。また、メトキシメチル基の保護基としての特性も併せ持つため、多段階合成プロセスでの応用が期待されます。

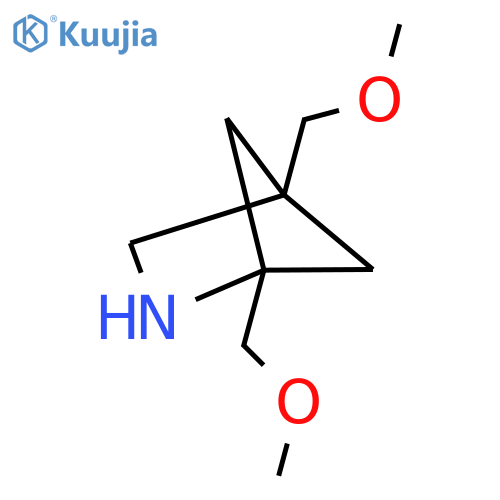

2648939-44-8 structure

商品名:1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane

CAS番号:2648939-44-8

MF:C9H17NO2

メガワット:171.23678278923

MDL:MFCD34168343

CID:5642876

PubChem ID:155973258

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 化学的及び物理的性質

名前と識別子

-

- EN300-39870285

- EN300-28244690

- 1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane

- 2648939-44-8

- 1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane

-

- MDL: MFCD34168343

- インチ: 1S/C9H17NO2/c1-11-6-8-3-9(4-8,7-12-2)10-5-8/h10H,3-7H2,1-2H3

- InChIKey: DMCRCZRVOZXCSG-UHFFFAOYSA-N

- ほほえんだ: O(C)CC12CNC(COC)(C1)C2

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39870285-0.05g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 0.05g |

$2097.0 | 2023-07-07 | ||

| Enamine | EN300-39870285-0.5g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 0.5g |

$2396.0 | 2023-07-07 | ||

| Enamine | EN300-28244690-10.0g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 95.0% | 10.0g |

$10732.0 | 2025-03-15 | |

| Enamine | EN300-39870285-0.25g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 0.25g |

$2297.0 | 2023-07-07 | ||

| Enamine | EN300-28244690-0.1g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 95.0% | 0.1g |

$2197.0 | 2025-03-15 | |

| Enamine | EN300-28244690-1.0g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 95.0% | 1.0g |

$2496.0 | 2025-03-15 | |

| Enamine | EN300-28244690-1g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 1g |

$2496.0 | 2023-09-09 | ||

| Enamine | EN300-39870285-0.1g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 0.1g |

$2197.0 | 2023-07-07 | ||

| Enamine | EN300-39870285-10.0g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 10.0g |

$10732.0 | 2023-07-07 | ||

| Enamine | EN300-28244690-0.25g |

1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane |

2648939-44-8 | 95.0% | 0.25g |

$2297.0 | 2025-03-15 |

1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

2648939-44-8 (1,4-bis(methoxymethyl)-2-azabicyclo2.1.1hexane) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量